

Computational and molecular modeling of 1,4-Oxazepane derivatives

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Compound of Interest

Compound Name: 1,4-Oxazepane hydrochloride

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An In-Depth Technical Guide to the Computational and Molecular Modeling of 1,4-Oxazepane Derivatives

Introduction

The 1,4-oxazepane scaffold, a seven-membered heterocycle containing nitrogen and oxygen atoms, is a significant structural motif in medicinal chemistry. Derivatives of 1,4-oxazepane have demonstrated a wide array of biological activities, making them attractive candidates for drug development.[1][2] These compounds have been investigated for their potential as anticonvulsants, antifungal agents, and treatments for inflammatory and respiratory diseases. [2] The versatility of the 1,4-oxazepane ring system allows for diverse substitutions, leading to a broad chemical space for therapeutic exploration.

Computational and molecular modeling techniques are indispensable tools in the rational design and discovery of novel 1,4-oxazepane derivatives. These methods provide insights into the molecular interactions between the derivatives and their biological targets, predict their binding affinities, and help to elucidate their mechanisms of action. This guide provides a comprehensive overview of the key computational and molecular modeling approaches applied to the study of 1,4-oxazepane derivatives, complete with detailed experimental protocols and data presentation.

Computational Methodologies

Several computational techniques are employed to investigate the properties and interactions of 1,4-oxazepane derivatives at the molecular level. These include molecular docking, quantitative structure-activity relationship (QSAR) modeling, molecular dynamics (MD) simulations, and density functional theory (DFT).

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.^[1] It is widely used to screen virtual libraries of compounds and to understand the binding mode of a ligand at the active site of a protein. The binding affinity is often estimated using a scoring function, which provides a numerical value (e.g., in kcal/mol) to rank different ligands.^[1]

3D-QSAR (Quantitative Structure-Activity Relationship)

3D-QSAR is a computational technique that correlates the biological activity of a series of compounds with their three-dimensional properties.^{[3][4]} By building a predictive model, 3D-QSAR can guide the design of new molecules with enhanced activity. The GRID/GOLPE methodology is one such approach that has been successfully applied to 1,4-oxazepane derivatives to understand the structure-activity relationship.^{[3][4]}

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to study the dynamic behavior of molecules and their complexes over time. For 1,4-oxazepane derivatives, MD simulations can provide insights into the stability of the ligand-protein complex, conformational changes in the protein upon ligand binding, and the role of solvent molecules in the binding process.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of 1,4-oxazepane derivatives, DFT can be used to calculate molecular properties such as geometry, vibrational frequencies, and reaction energies, which can help in understanding their chemical reactivity and stability.^{[5][6]}

Data Presentation

Summarizing quantitative data in a structured format is crucial for comparative analysis. The following tables present representative data from computational studies on 1,4-oxazepane derivatives.

Table 1: Molecular Docking Scores of 1,4-Oxazepane and Related Derivatives against Various Protein Targets

| Compound | Target Protein (PDB ID) | Organism | Binding Affinity (kcal/mol) |
|----------|--|----------|-----------------------------|
| 1B | Undecaprenyl diphosphate synthase (4H2M) | E. coli | -7.5 |
| 1C | Undecaprenyl diphosphate synthase (4H2M) | E. coli | -8.1 |

Data sourced from a study on 1,3-Oxazepane and 1,3-Benzoxazepine derivatives, which are structurally related to 1,4-oxazepanes and target similar bacterial enzymes.[\[1\]](#)

Table 2: Key Parameters for a Typical Molecular Dynamics Simulation

| Parameter | Value/Setting | Description |
|-----------------|-----------------------|--|
| Force Field | AMBER, CHARMM, GROMOS | A set of parameters to describe the potential energy of the system. |
| Water Model | TIP3P, SPC/E | Explicit solvent model to simulate aqueous environment. |
| Ensemble | NVT, NPT | Statistical ensemble (constant Number of particles, Volume, Temperature or constant Number of particles, Pressure, Temperature). |
| Simulation Time | 100-200 ns | The duration of the simulation, depending on the process being studied. |
| Temperature | 300 K | Physiological temperature. |
| Pressure | 1 bar | Atmospheric pressure. |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of computational experiments. The following are generalized protocols for key modeling techniques.

Protocol 1: Molecular Docking of 1,4-Oxazepane Derivatives

This protocol outlines the general steps for performing a molecular docking study.

- Software and Tools:
 - Molecular docking software (e.g., AutoDock Vina, GOLD, Glide).[\[1\]](#)
 - Molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio).[\[1\]](#)

- Receptor Preparation:
 - Download the crystal structure of the target protein from the Protein Data Bank (PDB).[\[1\]](#)
 - Remove water molecules, co-crystallized ligands, and other non-essential molecules.[\[1\]](#)
 - Add polar hydrogens to the protein structure.[\[1\]](#)
 - If a crystal structure is unavailable, a homology model may be generated using software like MODELLER.[\[1\]](#)
- Ligand Preparation:
 - Obtain or draw the 2D structure of the 1,4-oxazepane derivative.
 - Convert the 2D structure to a 3D structure using a suitable program.
 - Perform energy minimization of the 3D structure.
 - Ensure the correct protonation state at physiological pH.[\[1\]](#)
- Docking Simulation:
 - Define the binding site on the receptor, typically a grid box encompassing the active site.
 - Run the docking algorithm to generate multiple binding poses of the ligand.
 - The software will score and rank the generated poses based on the predicted binding affinity.
- Post-Docking Analysis:
 - Visualize the top-ranked poses in the context of the receptor's binding site.
 - Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
 - Compare the binding modes of different derivatives to understand structure-activity relationships.

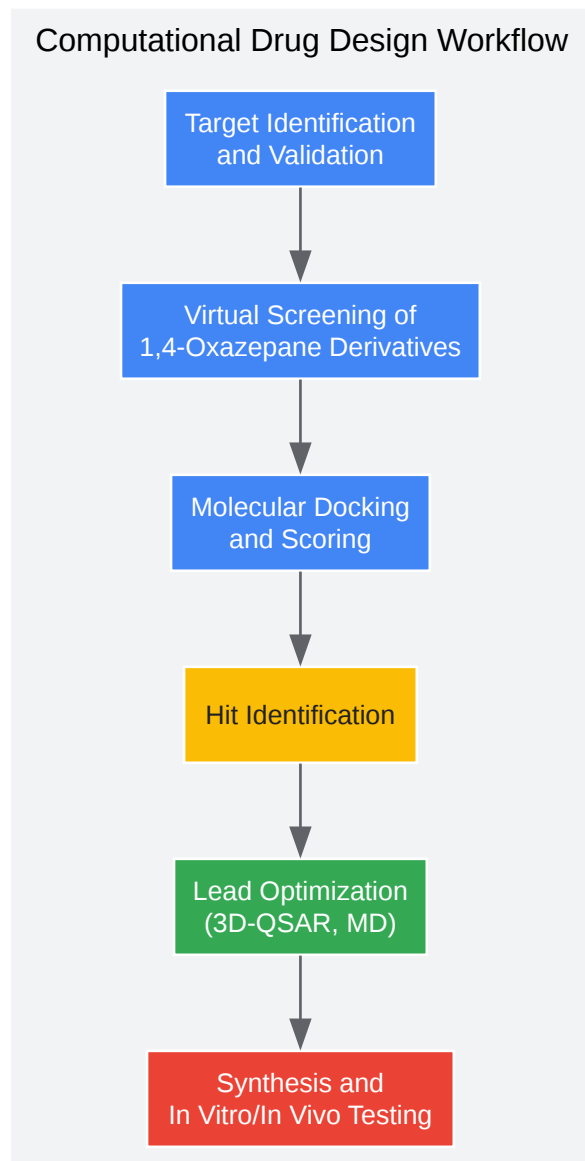
Protocol 2: 3D-QSAR Modeling

This protocol provides a general workflow for developing a 3D-QSAR model.

- Dataset Preparation:
 - Compile a dataset of 1,4-oxazepane derivatives with their corresponding biological activities (e.g., IC_{50} or K_i values).
 - Divide the dataset into a training set for model generation and a test set for model validation.
- Molecular Modeling and Alignment:
 - Generate 3D structures for all compounds in the dataset and perform energy minimization.
 - Align the molecules based on a common scaffold or a pharmacophore model.
- Descriptor Calculation:
 - Place the aligned molecules in a 3D grid.
 - Calculate molecular interaction fields (MIFs) for steric and electrostatic interactions using a probe atom.
- Model Generation and Validation:
 - Use a statistical method, such as Partial Least Squares (PLS), to correlate the MIFs with the biological activities.
 - Validate the model using the test set and statistical parameters like q^2 and r^2 .
- Model Interpretation:
 - Visualize the results as contour maps to identify regions where specific properties are favorable or unfavorable for activity.[\[3\]](#)[\[4\]](#)

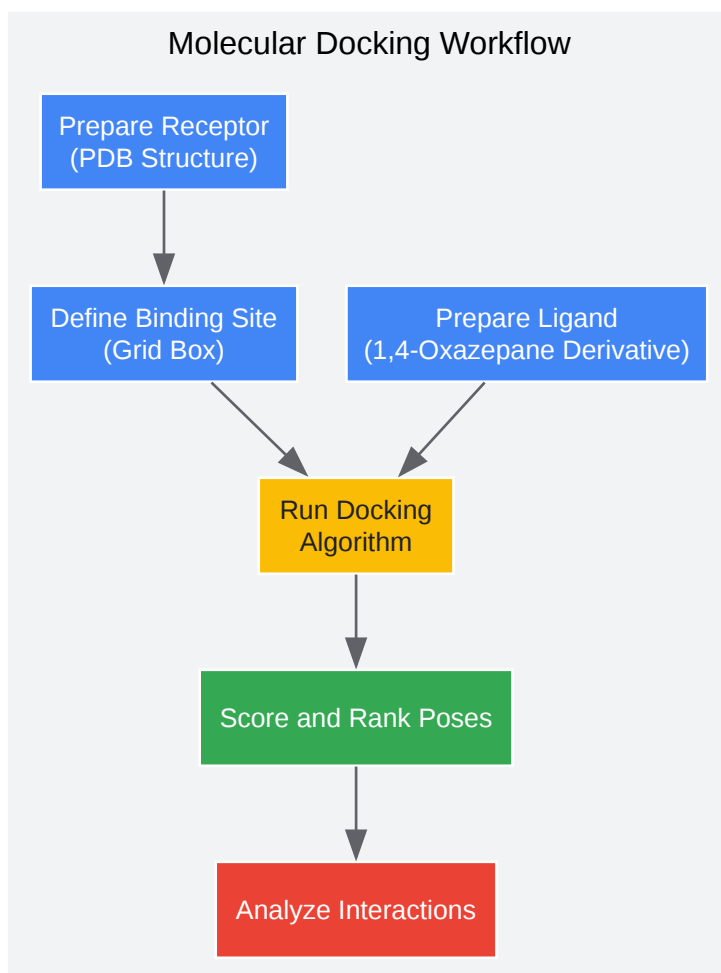
Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and relationships.



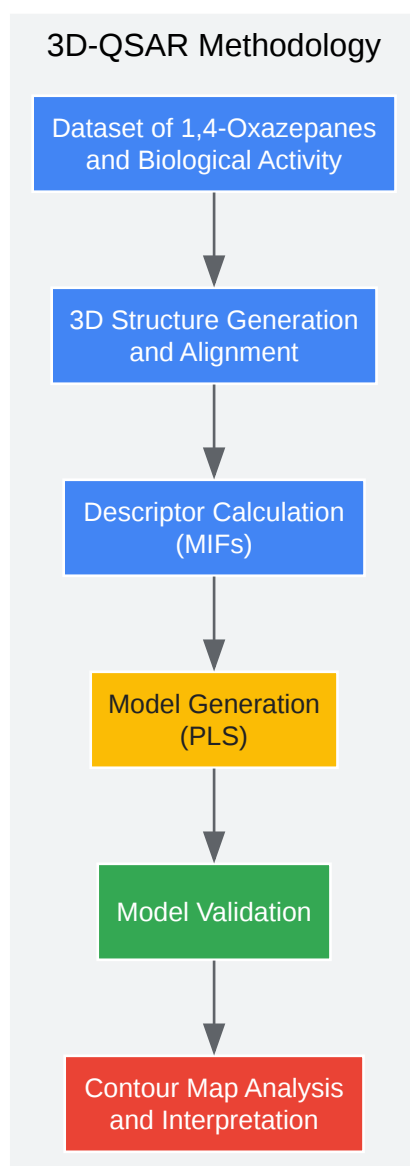
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Computational Drug Design Workflow



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Molecular Docking Workflow



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3D-QSAR Methodology

Biological Activities and Protein Targets

1,4-Oxazepane derivatives have been investigated for a variety of biological activities, with several protein targets identified.^[1]

- **Dopamine D4 Receptor Ligands:** A significant area of research has focused on 1,4-oxazepane derivatives as selective ligands for the dopamine D4 receptor.^{[3][4]} These

compounds have potential as antipsychotic agents with a reduced risk of extrapyramidal side effects.[3][4]

- **Antimicrobial Agents:** Some derivatives have shown activity against bacterial enzymes such as undecaprenyl diphosphate synthase (UPPS) and dihydrofolate reductase (DHFR), which are crucial for bacterial survival.[1]
- **Anticancer Activity:** Benzoxazepine derivatives, a related class of compounds, have demonstrated cytotoxicity against various cancer cell lines.[7] The anticancer potential of 1,4-oxazepane derivatives is an active area of investigation.
- **Other Targets:** Other identified protein targets for 1,4-oxazepane and its analogs include the progesterone receptor and peroxisomal biogenesis factor 14 (PEX14).[1]

Conclusion

Computational and molecular modeling approaches are powerful tools for accelerating the discovery and development of novel 1,4-oxazepane derivatives as therapeutic agents. By integrating techniques such as molecular docking, 3D-QSAR, and molecular dynamics simulations, researchers can gain a deeper understanding of the structure-activity relationships, predict binding affinities, and rationally design compounds with improved potency and selectivity. The continued application of these computational methods, in conjunction with experimental validation, holds great promise for unlocking the full therapeutic potential of the 1,4-oxazepane scaffold.

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